3-Iodobenzylamine
Overview
Description
3-Iodobenzylamine, also known as 3-iodobenzenemethanamine, is an organoiodine compound with the molecular formula C7H8IN. It is a colorless solid that is soluble in organic solvents and has a pungent odor. This compound is commonly used as a reagent in organic synthesis and has various applications in scientific research .
Mechanism of Action
Target of Action
3-Iodobenzylamine primarily targets the adenosine A3 receptor . The adenosine A3 receptor is a protein that plays a crucial role in cellular signaling and function. It is involved in various physiological and pathological processes, including inflammation, neuroprotection, and cancer .
Mode of Action
This compound interacts with the adenosine A3 receptor as a competitive antagonist . This means it binds to the same site on the receptor as the natural ligand, adenosine, thereby preventing adenosine from exerting its effect .
Biochemical Pathways
The binding of this compound to the A3 receptor leads to an increase in cyclic AMP levels and an increase in intracellular Ca2+ levels , which are key components of cell signaling . This interaction can affect various biochemical pathways, leading to changes in cellular function .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific cell type and the downstream effects of the biochemical pathways it influences. For example, by increasing cyclic AMP levels and intracellular Ca2+ levels, this compound could affect processes like cell proliferation, differentiation, and apoptosis .
Biochemical Analysis
Biochemical Properties
3-Iodobenzylamine plays a significant role in biochemical reactions, particularly in the synthesis of various derivatives and analogues. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been used as a starting reagent in the synthesis of N6-(3-iodobenzyl)-2-substituted-adenosine derivatives . These interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the binding of this compound to the A3 receptor causes an increase in cyclic AMP levels and intracellular Ca2+ levels, leading to changes in cell signaling . Additionally, this compound acts as a competitive antagonist at the A3 receptor, further modulating cellular responses.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to the A3 receptor, causing an increase in cyclic AMP levels and intracellular Ca2+ levels . This binding interaction leads to the activation of downstream signaling pathways, ultimately affecting cellular functions such as proliferation, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell signaling and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. In some studies, high doses of this compound have been associated with toxic or adverse effects, such as cell death and tissue damage . It is important to determine the optimal dosage to achieve the desired effects without causing harm to the organism.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. For example, this compound has been used in the synthesis of 3′-C-methyl adenosine N6-substituted and N6/C-2 disubstituted derivatives . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound is transported across cell membranes and distributed to various cellular compartments, where it interacts with target biomolecules . Transporters and binding proteins may facilitate the movement of this compound within the cell, affecting its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the interactions of this compound with biomolecules and its overall effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Iodobenzylamine can be synthesized through several methods. One common approach involves the iodination of benzylamine. This process typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an organic solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the meta position of the benzyl ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and advanced purification techniques to achieve high yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Iodobenzylamine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be replaced by other nucleophiles, such as amines, thiols, or halides, through nucleophilic substitution reactions.
Oxidation Reactions: The amine group in this compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The compound can be reduced to form 3-iodobenzyl alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Potassium permanganate in acidic or basic conditions.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution Reactions: Products include 3-azidobenzylamine, 3-thiocyanatobenzylamine, etc.
Oxidation Reactions: Products include 3-iodobenzylimine, 3-iodobenzonitrile.
Reduction Reactions: Product is 3-iodobenzyl alcohol.
Scientific Research Applications
3-Iodobenzylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Derivatives of this compound are used in biochemical studies to investigate enzyme interactions and receptor binding.
Medicine: It is used in the development of radiotherapeutic agents for the treatment of neuroendocrine tumors.
Comparison with Similar Compounds
4-Iodobenzylamine: Similar structure but with the iodine atom at the para position.
3-Bromobenzylamine: Similar structure but with a bromine atom instead of iodine.
3-Chlorobenzylamine: Similar structure but with a chlorine atom instead of iodine.
Uniqueness of 3-Iodobenzylamine: this compound is unique due to its specific reactivity and binding affinity to the adenosine A3 receptor. The presence of the iodine atom at the meta position provides distinct electronic and steric properties, making it a valuable compound in various synthetic and research applications .
Properties
IUPAC Name |
(3-iodophenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8IN/c8-7-3-1-2-6(4-7)5-9/h1-4H,5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLOGZQVKUNBRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80219870 | |
Record name | 3-Iodobenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80219870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
696-40-2 | |
Record name | 3-Iodobenzylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=696-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodobenzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696402 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 696-40-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96895 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Iodobenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80219870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Iodobenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-IODOBENZYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22ZQU8JR7C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can 3-iodobenzylamine be utilized in the synthesis of complex molecules?
A: this compound serves as a versatile building block in organic synthesis, particularly for creating molecules with a benzo[b]thiophene moiety. Its iodine substituent allows for further functionalization through palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. [] For instance, it can react with functionalized benzo[b]thiophenes (e.g., boronic acids) to yield amino acid and dehydroamino acid derivatives with an aromatic spacer linking them to the benzo[b]thiophene core. []
Q2: Can this compound be incorporated into biologically active compounds?
A: Yes, this compound has been successfully incorporated into a series of 4'-selenoadenosine-5'-N,N-dimethyluronamide derivatives designed as human A3 adenosine receptor (hA3AR) antagonists. [] Specifically, a derivative with this compound at the N6 position exhibited high binding affinity to hA3AR (Ki = 22.7 nM). []
Q3: Does the presence of iodine in this compound influence the crystal structure of its complexes?
A: Research indicates that the iodine atom in this compound can influence the crystal packing of its complexes. While not always leading to short I···I contacts, in some cases, the presence of iodine contributes to specific intermolecular interactions within the crystal lattice. [] For example, in bis(amine)gold(I) complexes, this compound derivatives showed improved solubility and crystallinity compared to their chloro analogues. []
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